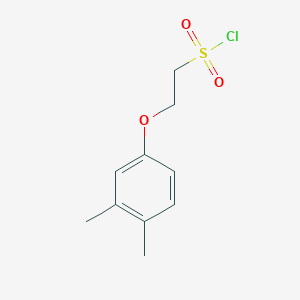

2-(3,4-Dimethylphenoxy)ethane-1-sulfonyl chloride

Description

Properties

Molecular Formula |

C10H13ClO3S |

|---|---|

Molecular Weight |

248.73 g/mol |

IUPAC Name |

2-(3,4-dimethylphenoxy)ethanesulfonyl chloride |

InChI |

InChI=1S/C10H13ClO3S/c1-8-3-4-10(7-9(8)2)14-5-6-15(11,12)13/h3-4,7H,5-6H2,1-2H3 |

InChI Key |

USPHBKFUMQCHTQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)OCCS(=O)(=O)Cl)C |

Origin of Product |

United States |

Preparation Methods

Chemical Background and Structure

2-(3,4-Dimethylphenoxy)ethane-1-sulfonyl chloride is an organosulfur compound featuring a sulfonyl chloride functional group attached to an ethane backbone, which is ether-linked to a 3,4-dimethylphenyl moiety. The sulfonyl chloride group (-SO2Cl) is highly reactive, making it a valuable intermediate in sulfonamide and sulfone synthesis.

Preparation Methods

Chlorosulfonation of 2-(3,4-Dimethylphenoxy)ethane

The primary synthetic approach involves chlorosulfonation of the corresponding ether precursor, 2-(3,4-Dimethylphenoxy)ethane (the compound of formula (2) in related literature). This method introduces the sulfonyl chloride group via reaction with chlorosulfonic acid or sulfuryl chloride under controlled conditions.

Reaction Conditions and Reagents

| Parameter | Details |

|---|---|

| Starting material | 2-(3,4-Dimethylphenoxy)ethane |

| Sulfonating agent | Chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2) |

| Solvents | Dichloromethane, 1,2-dichloroethane, ethyl acetate, tetrahydrofuran, or neat conditions |

| Temperature | Initial cooling below 60°C, stirring at 50–130°C, often around 85°C overnight |

| Equivalents of chlorosulfonic acid | 2.5 to 5.0 equivalents |

| Equivalents of thionyl chloride (if used) | 1.2 equivalents |

| Atmosphere | Nitrogen or inert gas to prevent moisture ingress |

| Reaction time | Overnight stirring (12–24 hours) |

Procedure Summary

- Chlorosulfonic acid is stirred under nitrogen atmosphere.

- The 2-(3,4-Dimethylphenoxy)ethane is added slowly at temperatures below 60°C.

- The mixture is stirred overnight at approximately 85°C.

- The reaction is cooled below 65°C before adding thionyl chloride to convert sulfonic acid intermediates to sulfonyl chloride.

- The mixture is stirred again overnight at ~65°C.

- The product is isolated by standard workup procedures.

This method yields the sulfonyl chloride intermediate with high selectivity, although minor formation of sulfonic acid byproducts can occur, requiring purification.

Alternative Sulfonyl Chloride Preparation via Diazonium Salt Intermediates

Although less common for this specific compound, related aromatic sulfonyl chlorides have been prepared using diazonium salt intermediates followed by reaction with sulfur oxychloride (SOCl2) under low-temperature conditions (0–5°C). This method is particularly advantageous for substituted benzene sulfonyl chlorides bearing electron-withdrawing groups but can be adapted for electron-rich systems like 3,4-dimethylphenyl derivatives with optimization.

Analysis of Preparation Methods

Advantages and Limitations

| Method | Advantages | Limitations |

|---|---|---|

| Chlorosulfonation with ClSO3H | High yield; straightforward; scalable; compatible with various solvents | Requires strict temperature control; generates corrosive byproducts; possible sulfonic acid impurities |

| Diazonium salt route | Potentially higher selectivity for electron-withdrawing groups; mild conditions | Complex intermediate preparation; less common for electron-rich aromatic rings; temperature-sensitive |

Data Table: Typical Reaction Parameters for Chlorosulfonation

| Step | Reagent/Condition | Equivalents | Temperature (°C) | Time | Notes |

|---|---|---|---|---|---|

| Sulfonation | Chlorosulfonic acid | 4.27 | <60 (add), 85 (stir) | Overnight | Under nitrogen atmosphere |

| Conversion to sulfonyl chloride | Thionyl chloride | 1.2 | ~65 | Overnight | Stirring after cooling |

| Solvent | Dichloromethane or ethyl acetate | - | Ambient | - | Inert, dry solvent preferred |

| Base addition (if needed) | Triethylamine or pyridine | 1.0–2.0 | Ambient | During sulfonyl chloride formation | Acid scavenger |

Industrial and Laboratory Considerations

- The chlorosulfonation process is widely used industrially due to its reliability and scalability.

- Strict moisture exclusion is critical because sulfonyl chlorides hydrolyze readily to sulfonic acids.

- Temperature control is essential to minimize side reactions and decomposition.

- Purification often involves aqueous workup, organic extraction, and sometimes recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethylphenoxy)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonate esters, sulfonamides, and sulfonate salts.

Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in polar organic solvents like dichloromethane or acetonitrile.

Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are used under controlled conditions to achieve the desired substitution.

Major Products Formed

Sulfonate Esters: Formed by the reaction with alcohols.

Sulfonamides: Formed by the reaction with amines.

Sulfonate Salts: Formed by the reaction with thiols.

Scientific Research Applications

2-(3,4-Dimethylphenoxy)ethane-1-sulfonyl chloride has a wide range of applications in scientific research, including:

Organic Synthesis: Used as a reagent for introducing sulfonate groups into organic molecules, which can be further transformed into various functional groups.

Pharmaceutical Research: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Material Science: Utilized in the preparation of sulfonated polymers and materials with specific properties.

Biological Research: Investigated for its potential biological activities and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethylphenoxy)ethane-1-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack by various nucleophiles. This reactivity allows it to form stable sulfonate esters, sulfonamides, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonyl Chlorides

Substituted Phenyl Ethane Sulfonyl Chlorides

Table 1: Structural and Physicochemical Comparison

Key Observations :

Substituent Effects :

- Electron-donating groups (e.g., 3,4-dimethyl in the target compound) reduce electrophilicity of the sulfonyl chloride compared to electron-withdrawing groups (e.g., 3,4-dichloro or 3-nitro in analogs) . This impacts reaction rates in nucleophilic substitutions.

- Steric hindrance : The 3,4-dimethyl groups in the target compound may hinder access to the sulfonyl chloride group, unlike linear or smaller substituents (e.g., dichloro or nitro).

Molecular Weight and Reactivity: The dichlorophenyl analog (MW 273.57) has a higher molecular weight due to chlorine atoms, which may influence solubility and crystallization behavior .

Comparison with Aroxyethylamine Derivatives

For example:

Biological Activity

2-(3,4-Dimethylphenoxy)ethane-1-sulfonyl chloride is a sulfonyl chloride compound characterized by its reactive sulfonyl chloride group. This reactivity allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis and pharmaceutical development. Despite its potential applications, specific data on its biological activity remains limited. This article aims to compile available research findings, potential biological interactions, and implications for further study.

- Molecular Formula : C11H15ClO2S

- Molecular Weight : 248.73 g/mol

- Structure : The compound features a sulfonyl chloride group attached to an ethane chain with a dimethylphenoxy group.

Synthesis

The synthesis of this compound typically involves the reaction of 2-(3,4-dimethylphenoxy)ethanol with sulfuryl chloride. This reaction is generally facilitated by catalysts such as iron(III) chloride or aluminum chloride in organic solvents like dichloromethane or acetonitrile at controlled temperatures.

Biological Activity

While direct studies on the biological activity of this compound are scarce, compounds within the sulfonyl chloride class are often investigated for their interactions with biological systems. Here are some key points regarding its potential biological activity:

- Reactivity with Nucleophiles : The electrophilic nature of the sulfonyl chloride allows it to react with various nucleophiles, leading to the formation of sulfonate esters and derivatives that may exhibit biological activity.

- Antimicrobial Properties : Similar compounds have shown antimicrobial activity, suggesting that this compound may also possess such properties.

- Potential Role in Drug Design : The ability to modify this compound through nucleophilic substitution could lead to the development of novel drugs targeting specific biological pathways.

Case Studies and Research Findings

- Antiviral Activity : Research on related sulfonamide derivatives has indicated potential antiviral properties. For instance, compounds similar in structure have been studied for their effectiveness against viruses like Yellow Fever Virus (YFV), suggesting a pathway for investigating this compound in antiviral drug development .

- Cytotoxicity Studies : In vitro studies on structurally related compounds have demonstrated significant cytotoxic effects against cancer cell lines (e.g., MCF-7 and A-549). These findings highlight the importance of exploring the cytotoxic potential of this compound .

Comparative Analysis with Similar Compounds

The following table summarizes some structural analogs of this compound and their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-(3,4-Dichlorophenyl)ethane-1-sulfonyl chloride | C11H10Cl2O2S | Contains dichlorophenyl group; higher molecular weight due to chlorine substitutions. |

| 2-(4-Chloro-2,6-dimethylphenoxy)ethane-1-sulfonyl chloride | C11H12ClO2S | Features a chloro group at different positions on the aromatic ring; slightly different reactivity profile. |

| 2-(Dimethylcarbamoyl)ethane-1-sulfonyl chloride | C11H14ClNOS | Incorporates a dimethylcarbamoyl group; used in different synthetic pathways. |

The uniqueness of this compound lies in its specific substitution pattern on the aromatic ring, which may influence its reactivity and biological interactions compared to these analogs.

Q & A

Q. How does this compound compare to analogs like 2-(2-chlorophenoxy) derivatives in terms of reactivity and applications?

- Methodological Answer : Chlorine substituents increase electrophilicity but reduce steric bulk compared to methyl groups. Compare reaction rates with aniline in polar aprotic solvents (DMF) using GC-MS. and provide structural comparisons, noting methyl groups’ role in stabilizing transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.